3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide, also known as TAK-659, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and inflammation. TAK-659 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Mechanism of Action
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide inhibits BTK by binding to the enzyme's active site and preventing its activation. BTK is a key regulator of B-cell development and function, and its inhibition leads to a reduction in B-cell activity and proliferation. This, in turn, leads to a reduction in the production of inflammatory cytokines and antibodies, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. It has been found to inhibit the growth and proliferation of cancer cells and reduce the production of inflammatory cytokines in animal models of autoimmune disorders and inflammation. 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, good pharmacokinetic properties, and ability to inhibit BTK. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy and safety.
Future Directions
There are several future directions for the development of 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide, including:
1. Further optimization of the compound to improve its efficacy and safety.
2. Evaluation of its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.
3. Investigation of its potential combination with other drugs to enhance its therapeutic effects.
4. Development of new drug delivery systems to improve its bioavailability and reduce its toxicity.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide is a promising chemical compound that has shown potent anti-inflammatory and anti-tumor effects in preclinical studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to evaluate its potential therapeutic applications in various diseases and to optimize its efficacy and safety.
Synthesis Methods
The synthesis of 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide involves the reaction of 3-tert-butyl-4-methoxybenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or toluene at room temperature. The resulting product is then purified by column chromatography to obtain 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide in high yield and purity.
Scientific Research Applications
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and inflammation. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and progression of these diseases. 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has been found to be more potent and selective than other BTK inhibitors, making it a promising candidate for further development.
properties
IUPAC Name |
3-tert-butyl-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-17(2,3)15-12-14(6-7-16(15)23-4)24(21,22)19-8-5-10-20-11-9-18-13-20/h6-7,9,11-13,19H,5,8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUYKEDTLKPMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.